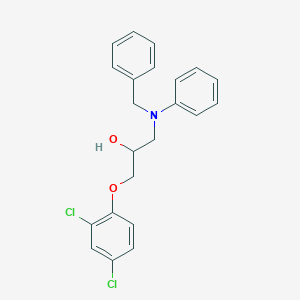

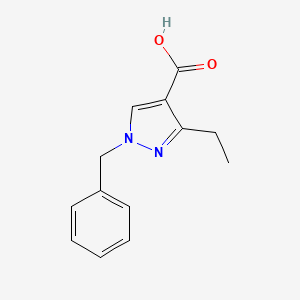

1-(Benzyl(phenyl)amino)-3-(2,4-dichlorophenoxy)propan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzyl(phenyl)amino)-3-(2,4-dichlorophenoxy)propan-2-ol, commonly known as BPA-DP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Structural Analysis

1-(Benzyl(phenyl)amino)-3-(2,4-dichlorophenoxy)propan-2-ol is involved in various synthesis processes and structural analyses. For instance, its derivatives have been explored for their pharmacological value, demonstrating diverse binding modes dependent on specific substituents, which could influence cardioselectivity. The synthesis process often involves base-catalyzed reactions, highlighting its versatility in chemical transformations (Schenk, 2014). Similarly, compounds synthesized from related structures have been characterized through techniques like FT-IR, elemental analysis, and X-ray diffraction, showcasing their complex molecular interactions and potential for further pharmaceutical applications (Salian et al., 2018).

Chiral Catalysis and Enantioselectivity

This compound also plays a role in chiral catalysis, where derivatives have been used as ligands for enantioselective reactions. Such applications demonstrate the importance of the chiral center near the amino group in controlling the stereochemical outcome, yielding high enantioselectivity in products. This aspect is crucial for synthesizing chiral secondary alcohols, which are valuable in pharmaceuticals (Asami et al., 2015).

Cardioselectivity and Pharmacological Properties

Research into 1-(aralkylamino)-3-(aryloxy)propan-2-ols, closely related to the target compound, has led to insights into their cardioselective properties. Studies have shown that the introduction of specific substituents can significantly enhance their selectivity towards cardiovascular receptors, presenting a pathway to designing more effective beta-adrenoceptor blocking agents (Rzeszotarski et al., 1983; Rzeszotarski et al., 1979).

Antimicrobial and Antiradical Activity

Compounds structurally related to 1-(Benzyl(phenyl)amino)-3-(2,4-dichlorophenoxy)propan-2-ol have been synthesized and evaluated for their antimicrobial activities, demonstrating potential as bioactive molecules against various pathogens. This suggests that derivatives of the compound could serve as templates for developing new antimicrobial agents with potentially low resistance profiles (Patel & Shaikh, 2011).

properties

IUPAC Name |

1-(N-benzylanilino)-3-(2,4-dichlorophenoxy)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21Cl2NO2/c23-18-11-12-22(21(24)13-18)27-16-20(26)15-25(19-9-5-2-6-10-19)14-17-7-3-1-4-8-17/h1-13,20,26H,14-16H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHUXYTUJBJXFCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC(COC2=C(C=C(C=C2)Cl)Cl)O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Benzyl(phenyl)amino)-3-(2,4-dichlorophenoxy)propan-2-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2717491.png)

![N-(2-fluorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2717500.png)

![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)acetamide](/img/structure/B2717501.png)

![N-[(1-Methyl-6-oxopyridin-3-yl)methyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide](/img/structure/B2717502.png)

![N-[Cyano-(1-phenylpyrazol-4-yl)methyl]but-2-ynamide](/img/structure/B2717507.png)

![2-Chloro-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2717510.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)acetamide](/img/structure/B2717513.png)